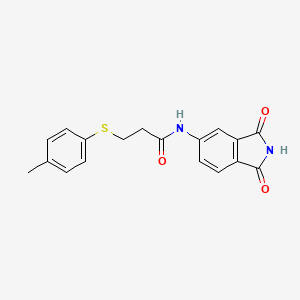![molecular formula C23H25N5O5 B2474099 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide CAS No. 1052613-53-2](/img/structure/B2474099.png)
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide” belongs to the class of 1,2,3-triazoles. Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms. Despite not being naturally occurring, triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . The compound’s structure includes a triazole ring, which is a central structural component in various drug classes.
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been extensively studied. One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes (CuAAC reaction), also known as “click chemistry.” This reaction allows for the formation of triazole structures using a reliable, regioselective, and high-yielding process . Additionally, transition-metal-free strategies have been developed for constructing 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds under mild conditions .
Molecular Structure Analysis
The molecular formula of the compound is C10H12O3. It contains a 1,2,3-triazole moiety, which consists of two carbon and three nitrogen atoms. The triazole nucleus is present as a central structural component in various drug classes, including antifungal, antidepressant, antiepileptic, and antihypertensive drugs .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its functional groups and the presence of the triazole ring. For example, triazole derivatives have shown inhibitory activity against enzymes and receptors, making them versatile in biological systems . Additionally, the introduction of substituents at specific positions in the triazole ring can enhance antimicrobial and antifungal activity .
科学的研究の応用
Heterocyclic Chemistry and Synthesis
- Heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes under specific conditions. This method demonstrates the versatility of catalytic systems in generating complex heterocyclic frameworks (Bacchi et al., 2005).
Catalysis
- Rhenium tricarbonyl complexes, coordinated by asymmetric diimine ligands integrating pyridine and oxazoline rings, were synthesized and evaluated for their CO2 reduction capabilities. These complexes highlight the potential for using novel ligand architectures in catalysis to enhance reactivity towards environmentally relevant processes (Nganga et al., 2017).
将来の方向性
Future research could explore the synthesis of novel triazole derivatives with specific biological activities. Additionally, investigating their potential as drug candidates, exploring their interactions with biological targets, and optimizing their properties for various applications would be valuable .
特性
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-8-13(2)19(14(3)9-12)24-18(29)11-27-21-20(25-26-27)22(30)28(23(21)31)15-6-7-16(32-4)17(10-15)33-5/h6-10,20-21H,11H2,1-5H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRLJOYQLCQUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-mesitylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)
![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)
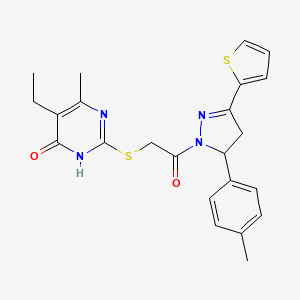
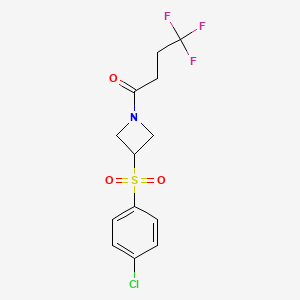

![4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B2474027.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)
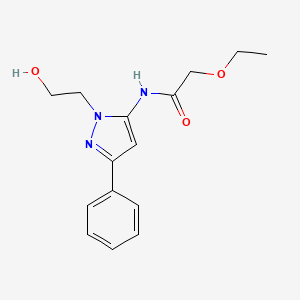
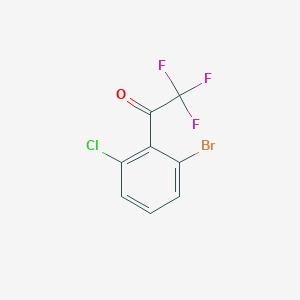
![2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2474032.png)
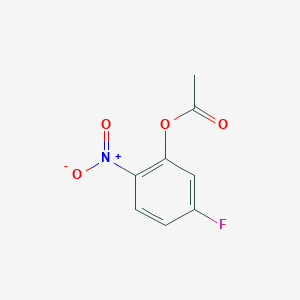
![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)
